A Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl Chloride: Properties, Synthesis, and Applications
A Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl Chloride: Properties, Synthesis, and Applications
This document provides an in-depth technical examination of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride, a highly functionalized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple data sheet to offer a foundational understanding of the molecule's properties, reactivity, and strategic application. We will explore the rationale behind its synthesis and its utility as a versatile building block in the creation of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride is a multi-substituted aromatic compound, categorized as an acyl chloride. This functional group dictates its high reactivity and serves as the primary locus for its synthetic transformations.
Nomenclature and Key Identifiers
The systematic naming and unique identifiers for this compound are summarized below, ensuring unambiguous reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-2-[(2-chlorophenyl)methoxy]benzoyl chloride | |
| CAS Number | 1160260-08-1 | [1] |
| Molecular Formula | C₁₄H₉Cl₃O₂ | [2] |
| Molecular Weight | 315.58 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl |
Structural Formula
The molecule's architecture, featuring two distinct chlorinated phenyl rings linked by an ether-methylene bridge, is crucial to its function. The benzoyl chloride moiety provides a reactive handle, while the substituted benzyl ether portion contributes to the steric and electronic properties of its derivatives.
Physicochemical Properties
The physical characteristics of the compound are predictive of its handling, storage, and solubility behavior. Based on its high molecular weight and chlorinated aromatic structure, it is expected to be a solid at ambient temperature.[3]
| Property | Value / Observation | Rationale / Reference |
| Physical State | Predicted to be a white to off-white crystalline solid. | Based on structural analogs and high molecular weight.[3] |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., THF, DCM, ether, chloroform). | The acyl chloride group undergoes rapid hydrolysis.[4][5] |
| Storage | Store under an inert atmosphere (e.g., Argon, Nitrogen) at 2-8°C. Keep away from moisture. | High reactivity with water necessitates exclusion of atmospheric moisture to prevent degradation.[6] |
Reactivity and Mechanistic Considerations
The synthetic utility of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride is dominated by the chemistry of the acyl chloride functional group. This group is a powerful electrophile, primed for reaction with a wide array of nucleophiles.
The Acyl Chloride: A Highly Reactive Electrophile
The carbon atom of the carbonyl group (-C=O) in the acyl chloride is highly electron-deficient. This is due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This pronounced electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions.
Signature Reactions
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Hydrolysis: In the presence of water, the compound rapidly hydrolyzes to form the corresponding carboxylic acid, 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, and hydrochloric acid (HCl).[4][7] This reaction underscores the critical need for anhydrous conditions during its use and storage.
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Reaction with Alcohols and Amines (Acylation): This is the most common and synthetically valuable transformation. The compound reacts readily with alcohols (R-OH) to form esters and with primary or secondary amines (R-NH₂) to form amides. These reactions, often performed under Schotten-Baumann conditions (in the presence of a base like pyridine or aqueous alkali), proceed via a tetrahedral intermediate.[4][5]
Synthesis Protocol and Strategic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical retrosynthetic approach breaks the target molecule down into simpler, commercially available precursors.
Retrosynthetic Analysis
The primary disconnection is at the acyl chloride, leading back to the corresponding carboxylic acid. The second key disconnection is at the ether linkage, which can be formed via a Williamson ether synthesis. This leads to two key starting materials: 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl chloride .
Step-by-Step Experimental Protocol
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Step 1: Synthesis of 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
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Principle: A Williamson ether synthesis. The phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic methylene carbon of 2-chlorobenzyl chloride.
-
Reagents:
-
5-chloro-2-hydroxybenzoic acid (1.0 eq)
-
2-chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of 5-chloro-2-hydroxybenzoic acid and K₂CO₃ in DMF, add 2-chlorobenzyl chloride.
-
Heat the reaction mixture to 80-90°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture, pour it into ice-water, and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol/water may be required for purification.
-
-
Causality: K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not the carboxylic acid under these conditions, minimizing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
Step 2: Conversion to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride
-
Principle: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is often preferred because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[4]
-
Reagents:
-
5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
A catalytic amount of DMF (1-2 drops)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add the carboxylic acid to an excess of thionyl chloride.
-
Add a catalytic amount of DMF (this accelerates the reaction via the Vilsmeier reagent).
-
Gently reflux the mixture until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude product, a solid or high-boiling oil, can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
-
Applications in Research and Drug Development
The value of this compound lies in its role as a sophisticated building block for creating novel molecules with potential biological activity.
Intermediate in Medicinal Chemistry
The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[8] This compound provides a pre-functionalized scaffold containing these features, allowing for its efficient incorporation into lead compounds. Derivatives of chloro-substituted benzoyl compounds are investigated in various therapeutic areas, including as cannabinoid receptor ligands and anticancer agents.[9]
Chemical Probes in Proteomics
The reactive acyl chloride can be used to covalently modify proteins.[3] By reacting with nucleophilic amino acid residues on a protein's surface (e.g., the epsilon-amino group of lysine), it can be used to introduce a unique tag for studying protein-protein interactions or for activity-based protein profiling.
Synthesis of Specialty Chemicals
Beyond pharmaceuticals, benzoyl chlorides are fundamental reagents in the synthesis of dyes, pigments, and performance polymers.[4][10] The specific substitution pattern of this molecule could be leveraged to create specialty materials with tailored optical or physical properties.
Conclusion
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride is more than a mere chemical; it is a versatile tool for molecular construction. Its defining feature is the highly reactive acyl chloride group, which enables the covalent linkage of its complex, dual-chlorinated aromatic structure to a multitude of other molecules. A thorough understanding of its reactivity, particularly its sensitivity to moisture, is paramount for its successful application. For the medicinal chemist or materials scientist, this compound offers a reliable and efficient route to introduce a sophisticated, pre-organized scaffold, accelerating the discovery and development of novel chemical entities.
References
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PubChem. 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Benzoyl chloride. Wikimedia Foundation. Available at: [Link]
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Choudhury, D., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry. Available at: [Link]
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MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
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Pal-square. BENZOYL CHLORIDE (BENZOİL KLORÜR). Available at: [Link]
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Chemikals. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available at: [Link]
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